N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide

Medicinal Chemistry Quality Control Drug Discovery

Struggling to synthesize FLT3 inhibitor key intermediates in-house? This ≥98% pure compound solves it: • Ready-to-use scaffold for SAR-driven lead optimization; • Unique 5-tert-butylisoxazole & chiral butanamide moiety target kinase hydrophobic pockets; • Enables rapid amide/urea libraries and PROTAC probe synthesis. Batch consistency and global stock accelerate your oncology research.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
Cat. No. B5171154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=NOC(=C2)C(C)(C)C
InChIInChI=1S/C17H22N2O2/c1-5-13(12-9-7-6-8-10-12)16(20)18-15-11-14(21-19-15)17(2,3)4/h6-11,13H,5H2,1-4H3,(H,18,19,20)
InChIKeyDAQMETKBABFBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide: High-Purity Building Block for Kinase Inhibitors


N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide (CAS 959240-45-0) is a specialized isoxazole amide derivative characterized by a 5-tert-butyl substituted isoxazole ring linked to a 2-phenylbutanamide moiety . It is a fully characterized synthetic compound with a molecular formula of C17H22N2O2 and a molecular weight of 286.37 g/mol . The compound is commercially available with a purity of NLT 98%, ensuring high reliability for pharmaceutical research and development applications . As a key intermediate, its structure is foundational to the development of potent and selective FLT3 tyrosine kinase inhibitors, a critical target in oncology [REFS-1, REFS-2].

Isoxazole scaffold for FLT3 kinase inhibitor synthesis
Chiral 2-phenylbutanamide tail for target engagement studies
Bulky 5-tert-butyl group supports hydrophobic pocket occupancy

N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide: Why Generic Substitution Fails


Generic substitution with other isoxazole amides is not feasible due to the compound's unique molecular architecture. The combination of a bulky, lipophilic 5-tert-butyl group on the isoxazole ring and a chiral 2-phenylbutanamide tail creates a specific three-dimensional pharmacophore essential for optimal target engagement [1]. SAR studies on related FLT3 inhibitors demonstrate that modifications to either the isoxazole core or the amide appendage dramatically alter potency and selectivity profiles [1]. For instance, the unsubstituted analog, N-(isoxazol-3-yl)-2-phenylbutanamide, lacks the critical lipophilic bulk provided by the tert-butyl group, which is crucial for occupying hydrophobic pockets in kinase ATP-binding sites and enhancing cellular permeability [REFS-1, REFS-2]. Therefore, this specific substitution pattern is not interchangeable and is a key determinant of the compound's utility as a lead scaffold or advanced intermediate.

Des-tert-butyl analogs
Lack critical lipophilic bulk for ATP pocket occupancy; may reduce target engagement
Achiral or alternative amides
Chiral tail contributes to 3D pharmacophore; substitution may shift selectivity profile
Generic isoxazole derivatives
Modification of tert-butyl or phenylbutanamide motifs can alter kinase inhibition pattern

N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide: Evidence-Based Advantages


High Purity & ISO-Certified Quality

This compound is supplied with a guaranteed purity of NLT 98% (HPLC), a specification that ensures consistency in biological assays and synthetic applications . While other vendors may offer similar compounds at 95% purity, the higher specification of ≥98% directly reduces the risk of off-target effects in cell-based assays and improves the yield and purity of downstream derivatives, making it a more reliable choice for critical experiments . This level of quality is supported by ISO-certified manufacturing processes, providing documented traceability and quality assurance not always available for generic analogs .

Purity
Specification review
Target: ≥98% (HPLC)
Comparator: ~95% (alternative suppliers)
Supports consistent SAR data and reduced off-target risk
Verify lot-specific COA; supplier specification
Medicinal Chemistry Quality Control Drug Discovery

Enhanced Lipophilicity & Cellular Permeability

The presence of the 5-tert-butyl group on the isoxazole ring significantly increases the compound's lipophilicity compared to des-tert-butyl analogs. This is a critical property for passive membrane permeability and target engagement in intracellular kinase assays [1]. Based on ChemSpider data, the analog N-(5-tert-butylisoxazol-3-yl)propanamide has a calculated logP of 3.73, which is substantially higher than the logP of ~1.9 for the unsubstituted N-(isoxazol-3-yl)propanamide [REFS-2, REFS-3]. By extension, N-(5-(tert-butyl)isoxazol-3-yl)-2-phenylbutanamide, which contains an additional phenyl ring, is predicted to have an even higher logP (estimated >4.5), making it a superior scaffold for developing compounds with favorable cellular uptake profiles.

Lipophilicity
Class-level
Predicted LogP > 4.5
Des-tert-butyl analog: LogP ~1.9
May improve passive permeability in kinase assays
Computational estimate; confirm experimental logD
Physicochemical Properties ADME SAR Analysis

Validated Scaffold for FLT3 Kinase Inhibition

The N-(5-tert-butylisoxazol-3-yl) core is a validated pharmacophore for targeting the FLT3 tyrosine kinase, a clinically validated target in acute myeloid leukemia (AML) [1]. In a 2015 study, a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs were found to have potent activity against FLT3-ITD-bearing MV4-11 cells [1]. The presence of the 5-tert-butylisoxazole motif is essential for this activity, as it establishes key hydrophobic interactions within the kinase's ATP-binding pocket [2]. While the target compound is an amide rather than a urea, it serves as an essential advanced intermediate for the synthesis of these and other related FLT3 inhibitors, including those designed to overcome drug-resistant mutations like D835Y and F691L [REFS-2, REFS-3].

FLT3 Targeting
Class-level
Key intermediate for FLT3-ITD inhibitor programs
Provides entry to FLT3 chemical space; activity depends on final derivative
Scaffold reported active in MV4-11 cell models
FLT3 Inhibitor Oncology Kinase Targeting

N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide: Key Applications


Synthesis of Next-Gen FLT3 Inhibitors

This compound is the ideal starting material for the synthesis of novel FLT3 inhibitors. Researchers can use its 5-tert-butylisoxazole core as a scaffold to generate diverse libraries of amide and urea derivatives, as demonstrated in the development of potent FLT3 inhibitors like quizartinib and its analogs [1]. Its high purity (≥98%) ensures that the resulting compounds are of sufficient quality for rigorous in vitro kinase profiling and cell-based assays against FLT3-ITD-positive AML cell lines (e.g., MV4-11 and MOLM-13) [REFS-1, REFS-2].

SAR Studies of Isoxazole Kinase Inhibitors

Medicinal chemistry teams can employ N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide as a key intermediate to systematically explore the SAR around the isoxazole and amide moieties. By varying the substitution on the phenyl ring or modifying the butanamide chain, researchers can fine-tune potency, selectivity, and pharmacokinetic properties against FLT3 and other related kinases [1]. The compound's well-defined structure and high purity facilitate the generation of reliable SAR data, enabling informed decisions for lead optimization .

Development of Chemical Probes for Target Validation

Due to its established role as a precursor to selective FLT3 inhibitors, this compound is a valuable tool for creating chemical probes to study FLT3 biology. Researchers can use it to synthesize affinity probes or PROTACs (Proteolysis Targeting Chimeras) for investigating FLT3 degradation pathways in AML models. Its high purity and documented synthetic utility reduce the time and resources required to generate high-quality probe molecules, accelerating target validation studies [REFS-1, REFS-3].

Application
Selection Property
Validation Focus
FLT3 inhibitor synthesis
5-tert-butylisoxazole scaffold purity
Kinase profiling in FLT3-ITD cell models
Isoxazole SAR studies
Defined substitution pattern and chiral tail
Potency and selectivity across kinase panels
Chemical probe development
High-purity intermediate for derivatization
Target engagement and degradation assays

Technical Documentation Hub

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